

Application Note and Protocol: Assessing Thailanstatin B Activity on MCL-1 Splicing

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Thailanstatin B*

Cat. No.: *B15363942*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloid cell leukemia-1 (MCL-1) is a critical anti-apoptotic protein belonging to the B-cell lymphoma-2 (BCL-2) family. Its gene, MCL1, is frequently overexpressed in various cancers, contributing to tumor survival and resistance to therapy. The MCL1 pre-mRNA undergoes alternative splicing to produce two main isoforms: a full-length, anti-apoptotic protein (MCL-1L) and a shorter, pro-apoptotic variant (MCL-1S).^{[1][2][3]} The balance between these two isoforms is crucial for determining cell fate. A shift in the splicing pattern from MCL-1L to MCL-1S can trigger apoptosis in cancer cells, making the modulation of MCL-1 splicing an attractive therapeutic strategy.^{[4][5]}

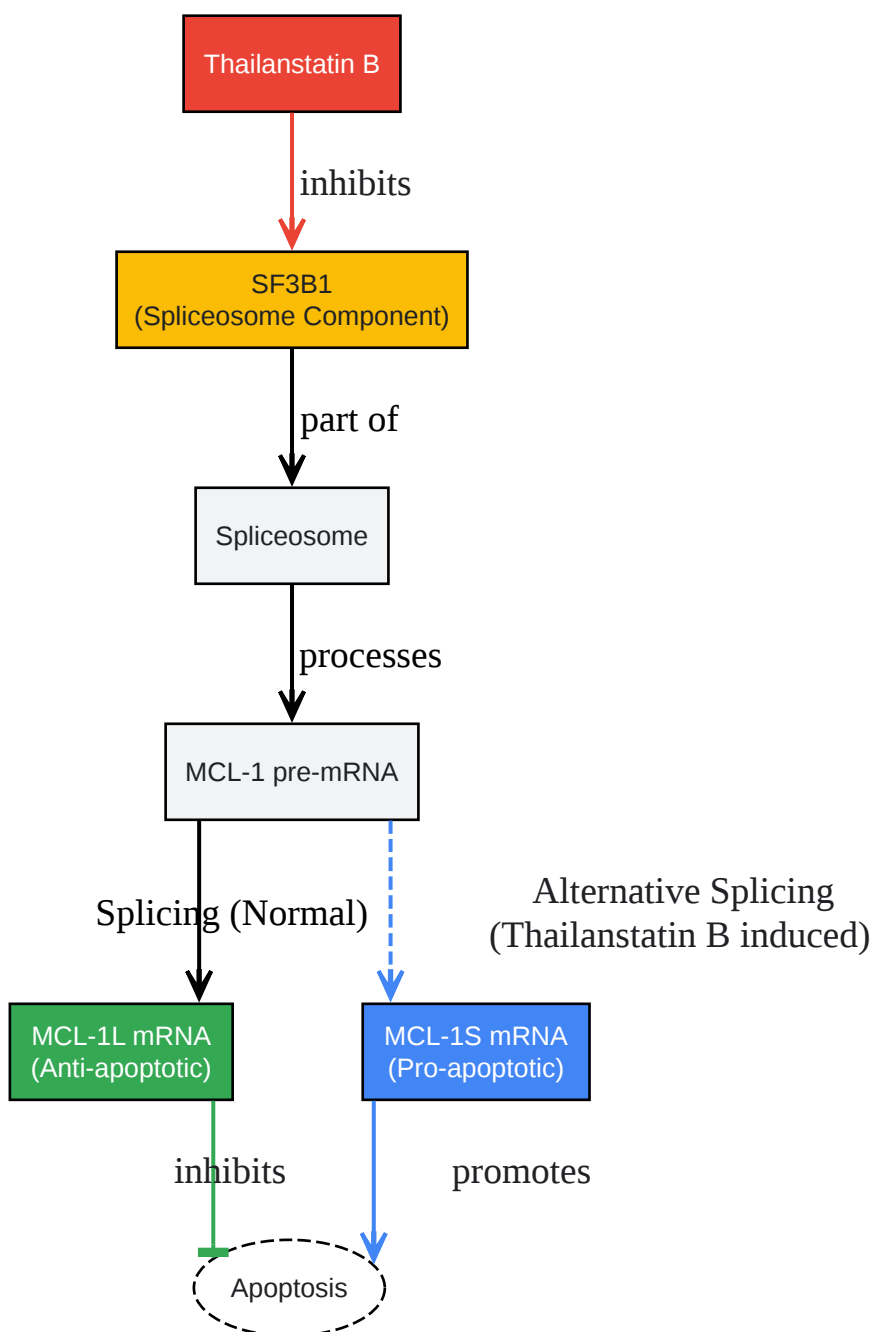
Thailanstatin B is a natural product that acts as a potent inhibitor of the spliceosome, the cellular machinery responsible for pre-mRNA splicing.^[6] Thailanstatins exert their effects by binding to the SF3B1 (splicing factor 3b subunit 1) component of the U2 small nuclear ribonucleoprotein (snRNP) complex.^{[7][8]} By targeting this core component of the spliceosome, **Thailanstatin B** can modulate the alternative splicing of specific genes, including MCL1. This protocol provides a detailed methodology to assess the activity of **Thailanstatin B** on MCL-1 splicing in cancer cell lines.

Principle of the Assay

This protocol is designed to quantify the changes in the relative abundance of MCL-1L and MCL-1S isoforms at both the mRNA and protein levels following treatment with **Thailanstatin B**. The core of the assay involves treating a suitable cancer cell line with varying concentrations of **Thailanstatin B**. Subsequently, total RNA is extracted and subjected to reverse transcription followed by polymerase chain reaction (RT-PCR) to analyze the mRNA splice variants. Concurrently, protein lysates are analyzed by Western blot to determine the corresponding changes in MCL-1L and MCL-1S protein expression.

Signaling Pathway and Mechanism of Action

Thailanstatin B inhibits the SF3B1 subunit of the spliceosome. This interference with the splicing machinery alters the recognition of splice sites on the MCL1 pre-mRNA, leading to an increase in the production of the shorter, pro-apoptotic MCL-1S isoform and a concurrent decrease in the anti-apoptotic MCL-1L isoform. This shift in the MCL-1L/MCL-1S ratio promotes the intrinsic apoptosis pathway.

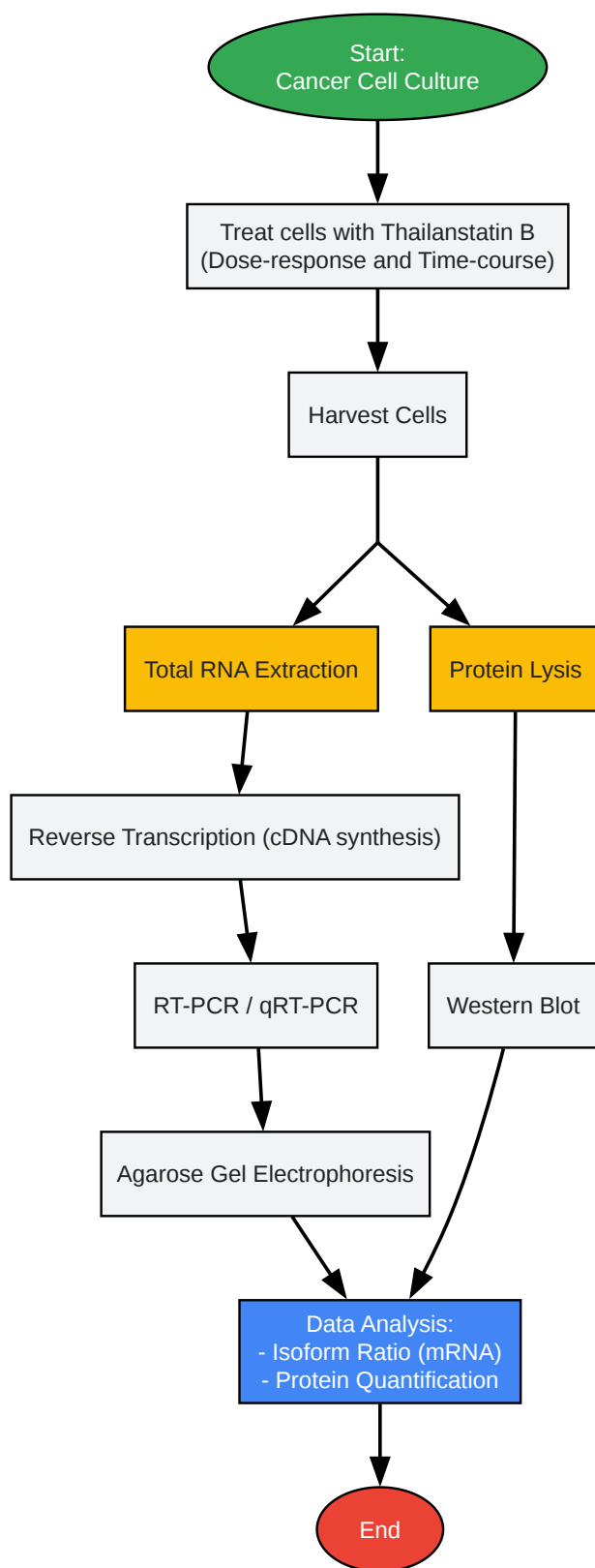


[Click to download full resolution via product page](#)

Caption: Mechanism of **Thailanstatin B** on MCL-1 splicing and apoptosis.

Experimental Workflow

The overall experimental procedure from cell treatment to data analysis is outlined below.



[Click to download full resolution via product page](#)

Caption: Workflow for assessing **Thailanstatin B** effect on MCL-1 splicing.

Materials and Reagents

- Cell Lines: MCL-1 dependent cancer cell line (e.g., NCI-H23, A549, or other relevant lines).
- **Thailanstatin B**: (MedChemExpress or other supplier).
- Cell Culture Media: (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Reagents for RNA work:
 - TRIzol reagent or equivalent RNA extraction kit.
 - Reverse Transcription kit.
 - PCR Master Mix.
 - Primers for MCL-1L and MCL-1S (see Table 1).
 - Nuclease-free water.
 - Agarose and DNA loading dye.
- Reagents for Protein work:
 - RIPA buffer with protease and phosphatase inhibitors.
 - BCA Protein Assay Kit.
 - Laemmli sample buffer.
 - Primary antibodies: Anti-MCL-1, Anti-GAPDH (or other loading control).
 - HRP-conjugated secondary antibody.
 - ECL Western Blotting Substrate.

Table 1: Primer Sequences for RT-PCR and qRT-PCR

Primer Name	Sequence (5' to 3')	Target Isoform(s)
MCL-1 Forward	CGGTAATCGGACTCAACCTC	MCL-1L & MCL-1S
MCL-1L Reverse	GGTGCATATCTGGTTGATGC	MCL-1L
MCL-1S Reverse	GCAGTTTTGATGGGCTTGG	MCL-1S
GAPDH Forward	GAAGGTGAAGGTCGGAGTC A	GAPDH (Control)
GAPDH Reverse	TTGAGGTCAATGAAGGGGT C	GAPDH (Control)

Experimental Protocols

Cell Culture and Treatment

- Culture cancer cells in appropriate media until they reach 70-80% confluency.
- Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.
- Prepare a stock solution of **Thailanstatin B** in DMSO.
- Treat cells with increasing concentrations of **Thailanstatin B** (e.g., 0, 1, 5, 10, 25, 50 nM) for a predetermined time (e.g., 24 hours). A time-course experiment (e.g., 0, 6, 12, 24 hours) with a fixed concentration can also be performed.
- Include a vehicle control (DMSO) at the same concentration as the highest **Thailanstatin B** treatment.

RNA Extraction and Reverse Transcription (RT)

- After treatment, wash cells with ice-cold PBS and lyse them directly in the well using an RNA extraction reagent (e.g., TRIzol).
- Extract total RNA according to the manufacturer's protocol.
- Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop).

- Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

Semi-Quantitative RT-PCR

This method allows for the visualization of the two splice variants on an agarose gel.[\[9\]](#)

- Set up PCR reactions using the common MCL-1 forward primer and a mix of the MCL-1L and MCL-1S reverse primers. Also, set up a parallel reaction for the housekeeping gene (e.g., GAPDH).
- Perform PCR with an appropriate number of cycles to remain in the exponential phase of amplification.
- Run the PCR products on a 2% agarose gel.
- Visualize the bands under UV light. The MCL-1L product will be larger than the MCL-1S product.
- Quantify band intensities using software like ImageJ.

Quantitative Real-Time PCR (qRT-PCR)

This method provides precise quantification of each isoform.[\[10\]](#)[\[11\]](#)

- Set up separate qRT-PCR reactions for MCL-1L, MCL-1S, and the housekeeping gene using isoform-specific primers (Table 1).
- Perform qRT-PCR using a SYBR Green-based master mix.
- Analyze the data using the $\Delta\Delta C_t$ method to determine the relative expression of each isoform compared to the vehicle control.[\[10\]](#)

Western Blot Analysis

- After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.

- Normalize protein concentrations and prepare samples with Laemmli buffer.
- Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with primary antibody against MCL-1 (which should detect both isoforms) and a loading control (e.g., GAPDH) overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the bands using an ECL substrate and an imaging system.
- Quantify the band intensities using software like ImageJ.

Data Presentation and Analysis

Quantitative data should be presented in a clear and organized manner to facilitate comparison.

Table 2: qRT-PCR Data for MCL-1 Isoform Expression

Treatment	Concentration (nM)	Gene	Avg. Ct	ΔCt (vs. GAPDH)	$\Delta\Delta Ct$ (vs. Control)	Fold Change ($2^{-\Delta\Delta Ct}$)
Vehicle (DMSO)	0	MCL-1L	22.5	4.5	0.0	1.0
MCL-1S	26.8	8.8	0.0	1.0		
Thailanstatin B	10	MCL-1L	24.0	6.1	1.6	0.33
MCL-1S	25.1	7.2	-1.6	3.03		
Thailanstatin B	50	MCL-1L	25.8	7.9	3.4	0.09
MCL-1S	23.9	6.0	-2.8	6.96		

Table 3: Densitometry Analysis of Western Blot Data

Treatment	Concentration (nM)	MCL-1L Intensity (Normalized to Loading Control)	MCL-1S Intensity (Normalized to Loading Control)	MCL-1L/MCL-1S Ratio
Vehicle (DMSO)	0	1.00	0.15	6.67
Thailanstatin B	10	0.45	0.55	0.82
Thailanstatin B	50	0.18	0.95	0.19

Troubleshooting

- No PCR product: Check RNA quality and integrity. Verify primer design and annealing temperature.
- Multiple bands on gel: Optimize PCR conditions (annealing temperature, MgCl₂ concentration). Design more specific primers if necessary.

- Weak Western blot signal: Increase protein load. Check antibody concentration and incubation times. Ensure efficient transfer.
- High background on Western blot: Increase washing steps. Optimize blocking conditions and antibody concentrations.
- Inconsistent results: Ensure consistent cell passage number, confluency, and treatment conditions. Prepare fresh reagents.

By following this detailed protocol, researchers can effectively assess and quantify the impact of **Thailanstatin B** on the alternative splicing of MCL-1, providing valuable insights into its mechanism of action as a potential anti-cancer agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. aacrjournals.org [aacrjournals.org]
2. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
3. Tipping the balance of cell death: alternative splicing as a source of MCL-1S in cancer - PMC [pmc.ncbi.nlm.nih.gov]
4. Modification of Mcl-1 alternative splicing induces apoptosis and suppresses tumor proliferation in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
5. bohrium.com [bohrium.com]
6. Genomics-guided discovery of thailanstatins A, B, and C As pre-mRNA splicing inhibitors and antiproliferative agents from Burkholderia thailandensis MSMB43 PMID: 23517093 | MCE [medchemexpress.cn]
7. medchemexpress.com [medchemexpress.com]
8. Interchangeable SF3B1 inhibitors interfere with pre-mRNA splicing at multiple stages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bitesizebio.com [bitesizebio.com]
- 10. Methods for Characterization of Alternative RNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alternative Splicing Analysis - CD Genomics [cd-genomics.com]
- To cite this document: BenchChem. [Application Note and Protocol: Assessing Thailanstatin B Activity on MCL-1 Splicing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15363942#protocol-for-assessing-thailanstatin-b-activity-on-mcl-1-splicing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com